sSPhos

Catalog No.
S742878
CAS No.
1049726-96-6
M.F
C26H36NaO6PS
M. Wt
530.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sSPhos

CAS Number

1049726-96-6

Product Name

sSPhos

IUPAC Name

sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate

Molecular Formula

C26H36NaO6PS

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1

InChI Key

MAPQBSXKBDVINV-UHFFFAOYSA-M

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+]

Asymmetric Catalysis

One of the primary applications of sSPhos lies in asymmetric catalysis. This field focuses on the development of catalysts that can selectively produce one enantiomer (mirror image) of a molecule over the other. This ability is crucial in the pharmaceutical industry, where drugs often have only one active enantiomer. sSPhos, due to its chiral nature, can be used in conjunction with different metal catalysts to create enantioselective reactions, leading to the desired product in high yield and purity.

Several studies have demonstrated the effectiveness of sSPhos in various asymmetric reactions. For instance, a research article published in the Journal of the American Chemical Society describes the use of sSPhos in the rhodium-catalyzed hydrogenation of alkenes, achieving excellent enantioselectivities for various substrates [1].

[1]

DOI: 10.1021/ja972912u

Homogeneous Catalysis

Beyond asymmetric catalysis, sSPhos also finds application in homogeneous catalysis, where the catalyst and the reactants are in the same phase (usually a liquid). In this context, sSPhos can be employed in various reactions, such as:

  • Hydroformylation: This process involves the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. sSPhos can be used with rhodium catalysts to achieve high regio- and enantioselectivity in hydroformylation reactions [2].

[2]

  • Hydrogenation

    As mentioned earlier, sSPhos can be used in conjunction with different metal catalysts for the selective hydrogenation of unsaturated bonds.

  • C-C bond formation

    sSPhos-based catalysts can facilitate the formation of carbon-carbon bonds through various coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

Origin

sSPhos was developed to address the limitation of bespoke chiral ligands needed for each new variation in asymmetric reactions (1: ).

Significance

sSPhos offers a general and efficient approach to enantioselective synthesis through its unique combination of water solubility and strong chelating ability (1).


Molecular Structure Analysis

sSPhos possesses a biphenyl backbone with a sulfonate group (SO3⁻) attached at one end and a dicyclohexylphosphine (Cy2P) group at the other end. The methoxy groups (OCH3) on the biphenyl ring enhance its water solubility (2: ).

Key Features:

  • Chiral center: The presence of a stereogenic center in the biphenyl backbone allows sSPhos to differentiate between enantiomers in reactions (1: ).
  • Chelating ability: The combination of the phosphine group and the sulfonate group creates a strong chelating effect with palladium, leading to highly active catalysts (2: ).

Chemical Reactions Analysis

sSPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, aryl or vinyl halides are coupled with boronic acids or esters to form new carbon-carbon bonds.

Reaction Example: Suzuki-Miyaura Coupling

Balanced equation: Ar-X + R-B(OH)2 + Pd(sSPhos)n -> Ar-R + Pd(0) + X-B(OH)2 + H+ (where Ar is an aryl group, R is an alkyl or vinyl group, X is a halide)

Other Relevant Reactions:

  • DNA-compatible Suzuki-Miyaura coupling for bioconjugation (4: )
  • Hydroxycarbonylation reactions (4: )
  • Cross-coupling for the synthesis of cyclic nucleotides (4: )

Physical and Chemical Properties

  • Molecular Formula: C26H38O5SNa (2: )
  • Molar Mass: 534.66 g/mol (2: )
  • Melting Point: Not readily available
  • Boiling Point: Decomposes before boiling
  • Solubility: Highly soluble in water, moderately soluble in some organic solvents (2: )
  • Stability: Air-stable, water-stable (2: )
Note

Specific data for melting point is not available, but sSPhos is reported to decompose before reaching its boiling point.

sSPhos functions by coordinating with palladium through its phosphine group. The anionic sulfonate group interacts electrostatically with the substrate, typically a phenolate anion, facilitating the reaction and enhancing enantioselectivity (1: ).

sSPhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Its unique properties facilitate several key reactions:

  • Suzuki Coupling: sSPhos significantly enhances the reactivity of palladium complexes in Suzuki coupling reactions, allowing for the coupling of aryl chlorides with various nucleophiles .
  • Cysteine S-Arylation: It has been utilized to promote the chemoselective modification of cysteine-containing proteins and peptides, showcasing its versatility in biological applications .
  • Arylative Phenol Reactions: sSPhos is effective in enantioselective arylative phenol reactions, demonstrating its capability as a chiral ligand .

The biological activity of sSPhos is primarily linked to its role in modifying proteins and peptides. Its ability to facilitate cysteine S-arylation has implications in bioconjugation and the development of therapeutics targeting specific proteins. This functionality allows researchers to selectively modify biomolecules, enhancing their properties for various applications in drug development and biochemical research .

The synthesis of sSPhos typically involves several steps:

  • Preparation of the Phosphine: The precursor phosphine is synthesized from appropriate starting materials through standard phosphine synthesis routes.
  • Introduction of the Sulfonate Group: The sulfonate moiety is introduced to enhance solubility and reactivity.
  • Formation of the Salt: The final product is usually obtained as a sodium salt, which improves its solubility in aqueous environments.

The detailed synthetic pathways can vary based on specific laboratory protocols but generally follow these principles .

sSPhos finds applications across various fields:

  • Organic Synthesis: It is widely used in organic synthesis for constructing complex molecules through palladium-catalyzed reactions.
  • Bioconjugation: Its ability to modify proteins makes it valuable in biochemistry for developing targeted therapies and studying protein functions.
  • Catalysis: As a chiral ligand, sSPhos plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically enriched compounds .

Several compounds share similarities with sSPhos, particularly other phosphine ligands used in catalysis. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
SPhosBiphenyl-based phosphineHigh activity for Suzuki coupling; air-stable
TriphenylphosphineTriaryl phosphineCommonly used but less soluble; lower reactivity with aryl chlorides
DicyclohexylphosphineDicyclohexyl phosphineLess soluble than sSPhos; limited application scope
Bidentate PhosphinesVarious structuresCan bind two metal centers; offers different coordination modes

sSPhos stands out due to its water solubility and enhanced reactivity with challenging substrates, making it particularly useful in both organic synthesis and biological applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870245-75-3

Dates

Modify: 2023-08-15

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